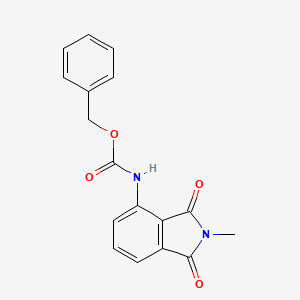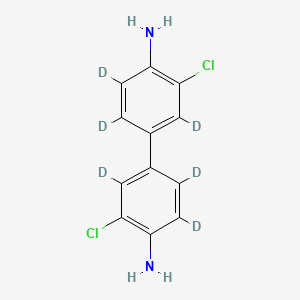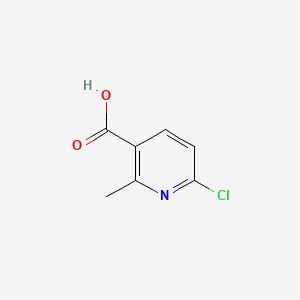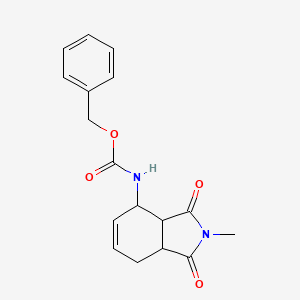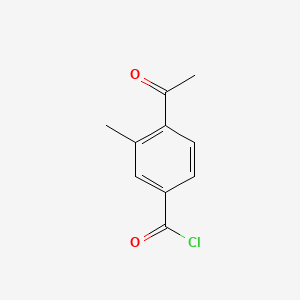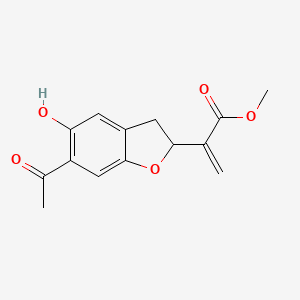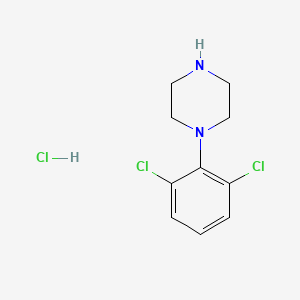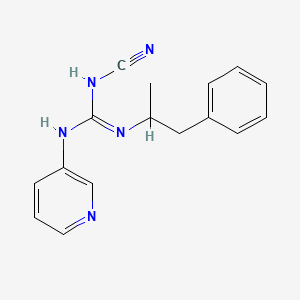![molecular formula C21H18O3 B592692 5-[(1E)-2-(4-Hydroxyphenyl)ethenyl]-2-(phenylmethyl)-1,3-benzenediol CAS No. 1610531-11-7](/img/structure/B592692.png)
5-[(1E)-2-(4-Hydroxyphenyl)ethenyl]-2-(phenylmethyl)-1,3-benzenediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(1E)-2-(4-Hydroxyphenyl)ethenyl]-2-(phenylmethyl)-1,3-benzenediol is a complex organic compound known for its significant role in various scientific research fields. This compound is characterized by its unique structure, which includes a hydroxyphenyl group, an ethenyl linkage, and a phenylmethyl group attached to a benzenediol core. Its molecular formula is C21H18O3, and it is often used in biochemical and pharmacological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1E)-2-(4-Hydroxyphenyl)ethenyl]-2-(phenylmethyl)-1,3-benzenediol typically involves several steps, starting with the preparation of the benzenediol core. This can be achieved through various organic reactions, including Friedel-Crafts alkylation and subsequent hydroxylation. The hydroxyphenyl and phenylmethyl groups are then introduced through specific substitution reactions, often using reagents like phenylmagnesium bromide and hydroxybenzaldehyde under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation and high-pressure reactions. These methods ensure higher yields and purity, making the compound suitable for extensive research and application .
化学反应分析
Types of Reactions
5-[(1E)-2-(4-Hydroxyphenyl)ethenyl]-2-(phenylmethyl)-1,3-benzenediol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ethenyl linkage to an ethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the hydroxyphenyl and phenylmethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Phenylmagnesium bromide, hydroxybenzaldehyde.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as quinones, ethylated benzenediols, and substituted phenylmethyl derivatives .
科学研究应用
5-[(1E)-2-(4-Hydroxyphenyl)ethenyl]-2-(phenylmethyl)-1,3-benzenediol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-[(1E)-2-(4-Hydroxyphenyl)ethenyl]-2-(phenylmethyl)-1,3-benzenediol involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
Resveratrol: A well-known compound with a similar structure, known for its antioxidant and anti-inflammatory properties.
Quercetin: Another compound with a similar phenolic structure, widely studied for its health benefits.
Curcumin: A compound with a similar hydroxyphenyl group, known for its therapeutic potential.
Uniqueness
5-[(1E)-2-(4-Hydroxyphenyl)ethenyl]-2-(phenylmethyl)-1,3-benzenediol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its specific structure allows for targeted interactions with various molecular targets, making it a valuable compound in research .
属性
CAS 编号 |
1610531-11-7 |
|---|---|
分子式 |
C21H18O3 |
分子量 |
318.372 |
IUPAC 名称 |
2-benzyl-5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol |
InChI |
InChI=1S/C21H18O3/c22-18-10-8-15(9-11-18)6-7-17-13-20(23)19(21(24)14-17)12-16-4-2-1-3-5-16/h1-11,13-14,22-24H,12H2/b7-6+ |
InChI 键 |
YJDRBUZHHWCCKI-VOTSOKGWSA-N |
SMILES |
C1=CC=C(C=C1)CC2=C(C=C(C=C2O)C=CC3=CC=C(C=C3)O)O |
同义词 |
(E)-2-Benzyl-5-(4-hydroxystyryl)benzene-1,3-diol; Resveratrol Impurity B |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


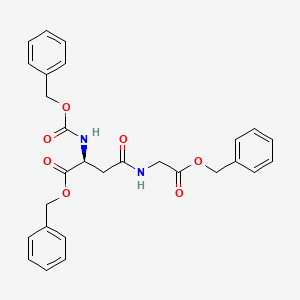
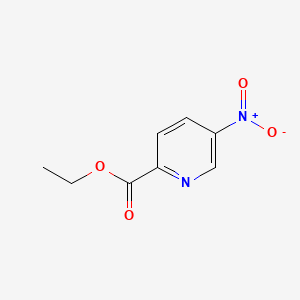

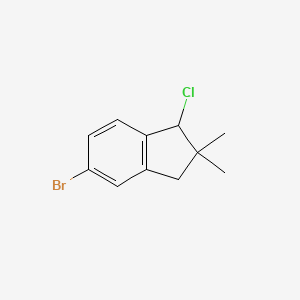
![Disodium;5-[bis[4-[butyl(2-sulfoethyl)amino]phenyl]methyl]-3-methyl-2-oxidobenzoate](/img/structure/B592618.png)
